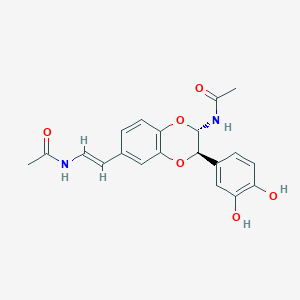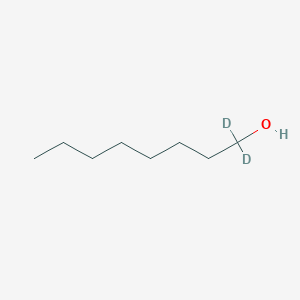
Tyr-D-thr-gly-phe-leu-thr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(D-Thr2)-Leu-Enkephalin-Thr, also known as Tyr-D-Thr-Gly-Phe-Leu-Thr, is a synthetic peptide that belongs to the enkephalin family. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the body. This particular compound is a modified version of the naturally occurring enkephalins, designed to enhance its stability and efficacy in scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (D-Thr2)-Leu-Enkephalin-Thr typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
While specific industrial production methods for (D-Thr2)-Leu-Enkephalin-Thr are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to increase yield and purity. Industrial production may also involve additional purification steps, such as crystallization or lyophilization, to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
(D-Thr2)-Leu-Enkephalin-Thr can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions are less common but can involve the peptide backbone.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyl groups of threonine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce various functional groups into the peptide .
Applications De Recherche Scientifique
(D-Thr2)-Leu-Enkephalin-Thr has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in studies of opioid receptors and their role in pain modulation and emotional regulation.
Medicine: Research into its potential therapeutic applications includes pain management and treatment of opioid addiction.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical methods
Mécanisme D'action
(D-Thr2)-Leu-Enkephalin-Thr exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. This binding activates intracellular signaling pathways that result in analgesic and mood-regulating effects. The compound’s modified structure enhances its stability and affinity for the receptor, making it more effective than natural enkephalins .
Comparaison Avec Des Composés Similaires
Similar Compounds
(D-Pen2, D-Pen5)-Enkephalin: Another synthetic enkephalin analogue with high selectivity for delta-opioid receptors.
(D-Ala2, NMePhe4, Gly-ol)-Enkephalin: A synthetic peptide with high affinity for mu-opioid receptors.
(D-Ser2, Leu5)-Enkephalin-Thr: Similar to (D-Thr2)-Leu-Enkephalin-Thr but with a serine residue instead of threonine
Uniqueness
(D-Thr2)-Leu-Enkephalin-Thr is unique due to its specific modifications, which enhance its stability and receptor affinity. These properties make it a valuable tool in research and potential therapeutic applications, distinguishing it from other enkephalin analogues .
Propriétés
Formule moléculaire |
C34H48N6O10 |
|---|---|
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29-/m0/s1 |
Clé InChI |
WJEFCEUSQYDJIF-DQSGOBRISA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)

![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)

